molecular formula C20H18N2O3S B2591689 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide CAS No. 888410-64-8

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide

Cat. No.: B2591689
CAS No.: 888410-64-8
M. Wt: 366.44
InChI Key: YCYWOCYVRHSSPN-UHFFFAOYSA-N
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Description

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide is a complex organic compound that features a unique combination of benzodioxin, thiazole, and phenylpropanamide moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

The primary targets of the compound N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide are cholinesterase and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.

Mode of Action

This compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal function of these enzymes, leading to changes in the biochemical processes they are involved in.

Biochemical Pathways

The inhibition of cholinesterase and lipoxygenase enzymes by this compound affects several biochemical pathways. In the nervous system, the inhibition of cholinesterase disrupts the breakdown of acetylcholine, a neurotransmitter, leading to an increase in its concentration . In the case of lipoxygenase, its inhibition can disrupt the synthesis of leukotrienes, which are involved in inflammatory responses .

Pharmacokinetics

Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound, affecting its efficacy and duration of action.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the nervous system and inflammatory responses. The increased concentration of acetylcholine due to cholinesterase inhibition can lead to enhanced nerve signal transmission . The disruption of leukotriene synthesis due to lipoxygenase inhibition can lead to a decrease in inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 1,4-benzodioxane-6-amine with thiazole derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as lithium hydride in a polar aprotic solvent like N,N-dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This includes the use of continuous flow reactors to maintain consistent reaction parameters and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide

Uniqueness

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide is unique due to its specific combination of benzodioxin, thiazole, and phenylpropanamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c23-19(9-6-14-4-2-1-3-5-14)22-20-21-16(13-26-20)15-7-8-17-18(12-15)25-11-10-24-17/h1-5,7-8,12-13H,6,9-11H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYWOCYVRHSSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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